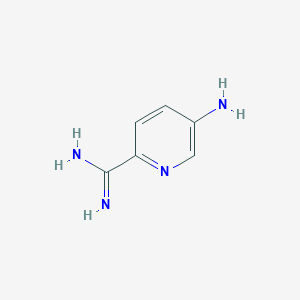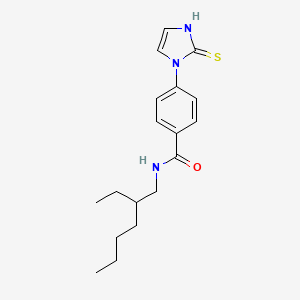
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
描述
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as ESI, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ESI is a sulfhydryl reactive compound that can be used as a probe to study protein sulfhydryl groups.
作用机制
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide reacts with sulfhydryl groups in proteins through a thiol-disulfide exchange reaction. The sulfhydryl group of the protein reacts with the disulfide bond of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide, forming a mixed disulfide. The mixed disulfide can then be reduced back to the sulfhydryl group of the protein, releasing N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide as a byproduct.
Biochemical and Physiological Effects:
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has been shown to selectively react with sulfhydryl groups in proteins, without affecting other functional groups. This selectivity makes N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide a useful tool for studying protein sulfhydryl groups. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has also been shown to be cell-permeable, allowing it to react with intracellular proteins. However, the use of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide in live cells can be limited by its potential toxicity.
实验室实验的优点和局限性
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has several advantages as a probe for studying protein sulfhydryl groups. It is selective for sulfhydryl groups, allowing researchers to specifically target these groups. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide is also relatively easy to synthesize and can be modified with different functional groups to tailor its properties for specific applications. However, the use of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide can be limited by its potential toxicity and the need for careful experimental design to avoid nonspecific reactions with other functional groups.
未来方向
There are several future directions for the use of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide in scientific research. One potential application is the use of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide as a tool for studying the redox state of proteins in disease states. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide could also be used to study the effects of oxidative stress on protein sulfhydryl groups in different cell types. Additionally, the development of new derivatives of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide with improved properties could lead to new applications in protein research.
科学研究应用
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has been widely used as a probe to study protein sulfhydryl groups. Sulfhydryl groups are important functional groups in proteins that play a crucial role in protein structure and function. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide can selectively react with sulfhydryl groups in proteins, allowing researchers to study the role of these groups in protein function. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has also been used to study the redox state of proteins and the effects of oxidative stress on protein sulfhydryl groups.
属性
IUPAC Name |
N-(2-ethylhexyl)-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-3-5-6-14(4-2)13-20-17(22)15-7-9-16(10-8-15)21-12-11-19-18(21)23/h7-12,14H,3-6,13H2,1-2H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFLVWBUJRASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)N2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558017 | |
| Record name | N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide | |
CAS RN |
111203-86-2 | |
| Record name | N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



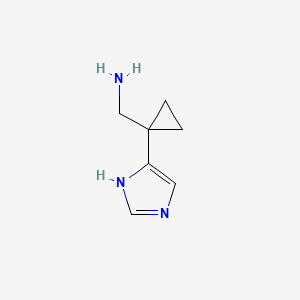
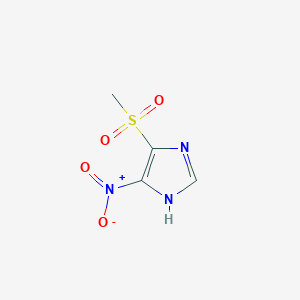


![Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-](/img/structure/B3345766.png)
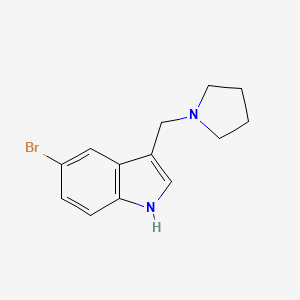
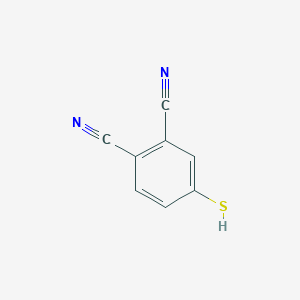
![6-fluoro-4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3345787.png)
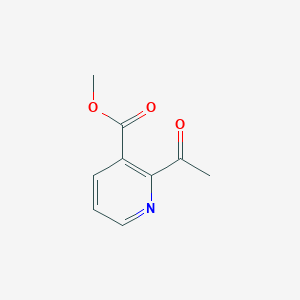
![1,6-Dihydropyrrolo[3,2-c]carbazole](/img/structure/B3345803.png)
![N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide](/img/structure/B3345816.png)

![6H-Pyrrolo[1,2-b]pyrazol-6-one](/img/structure/B3345834.png)
